molecular formula C12H18N2S B13633984 3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine

3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine

Cat. No.: B13633984
M. Wt: 222.35 g/mol
InChI Key: BRMWNGMBKYJNCI-UHFFFAOYSA-N
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Description

3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is a complex organic compound that features a thiophene ring, an alkyne group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

. The resulting thiophene derivative can then be further modified to introduce the alkyne and amine groups through various organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenated compounds and strong bases are often used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the alkyne group can produce alkenes or alkanes.

Scientific Research Applications

3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the alkyne and amine groups can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to its combination of a thiophene ring, an alkyne group, and an amine group. This combination provides a versatile platform for chemical modifications and interactions, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

3-[5-[[methyl(propyl)amino]methyl]thiophen-3-yl]prop-2-yn-1-amine

InChI

InChI=1S/C12H18N2S/c1-3-7-14(2)9-12-8-11(10-15-12)5-4-6-13/h8,10H,3,6-7,9,13H2,1-2H3

InChI Key

BRMWNGMBKYJNCI-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)CC1=CC(=CS1)C#CCN

Origin of Product

United States

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